molecular formula C18H27NO B14188665 4-(1-Benzylcycloheptyl)morpholine CAS No. 835654-13-2

4-(1-Benzylcycloheptyl)morpholine

Cat. No.: B14188665
CAS No.: 835654-13-2
M. Wt: 273.4 g/mol
InChI Key: GFGDQGFESJLVRB-UHFFFAOYSA-N
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Description

4-(1-Benzylcycloheptyl)morpholine is a morpholine derivative featuring a benzyl-substituted cycloheptane ring attached to the nitrogen atom of the morpholine moiety. The benzylcycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from smaller cycloalkyl or aryl-substituted morpholine derivatives .

Properties

CAS No.

835654-13-2

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

4-(1-benzylcycloheptyl)morpholine

InChI

InChI=1S/C18H27NO/c1-2-7-11-18(10-6-1,19-12-14-20-15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2

InChI Key

GFGDQGFESJLVRB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CC2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylcycloheptyl)morpholine typically involves the reaction of 1-benzylcycloheptanone with morpholine under specific conditions. One common method includes the use of a Mannich reaction, where the ketone reacts with formaldehyde and morpholine in the presence of an acid catalyst to form the desired product. The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the Mannich reaction, and subsequent purification steps such as distillation or recrystallization. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzylcycloheptyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Benzylcycloheptyl)morpholine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Benzylcycloheptyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and anti-inflammatory responses. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Analogs :

  • 4-(2-Chlorobenzyl)morpholine : Substituted with a chlorinated benzyl group.
  • 4-(1-Cyclopentenyl)morpholine : Contains a five-membered unsaturated cycloalkenyl group.
  • 4-(4-Nitrobenzyl)morpholine : Features an electron-withdrawing nitro group on the benzyl ring.
  • 4-(5-Benzyliden-1-cyclopenten-1-yl)morpholine : Combines a benzylidene moiety with a cyclopentenyl ring.

Structural Differences :

  • Cycloalkyl Ring Size : The seven-membered cycloheptyl ring in the target compound contrasts with smaller rings (e.g., five-membered cyclopentenyl in ), which impacts steric hindrance and conformational flexibility.
  • Saturation : Unlike unsaturated analogs (e.g., cyclopentenyl in ), the saturated cycloheptyl ring lacks conjugation, influencing stability and interaction with biological targets.

Physicochemical Properties

Compound Boiling Point (°C) Solubility Key Structural Feature Reference
4-(1-Benzylcycloheptyl)morpholine N/A Likely lipophilic Bulky cycloheptyl-benzyl group N/A
4-(1-Cyclopentenyl)morpholine 105–106 (12 mmHg) Moderate polarity Unsaturated five-membered ring
4-(4-Nitrobenzyl)morpholine N/A Polar due to -NO₂ Electron-withdrawing substituent
4-(2-Chlorobenzyl)morpholine N/A Moderate lipophilicity Halogenated benzyl group

Insights :

  • The cycloheptyl-benzyl group in the target compound likely increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to nitro- or chloro-substituted analogs .
  • Unsaturated analogs like 4-(1-cyclopentenyl)morpholine exhibit lower boiling points due to reduced molecular weight and ring strain .

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